molecular formula C20H28N4O8 B558414 Boc-His(1-Boc)-Osu CAS No. 25616-02-8

Boc-His(1-Boc)-Osu

Cat. No. B558414
CAS RN: 25616-02-8
M. Wt: 452.5 g/mol
InChI Key: LHFSCSBQQOTTRW-ZDUSSCGKSA-N
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Description

“Boc-His(1-Boc)-Osu” is a chemical compound with the molecular formula C20H28N4O8 . Its IUPAC name is tert-butyl 4-[(2S)-3-(2,5-dioxopyrrolidin-1-yl)oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]imidazole-1-carboxylate . It has a molecular weight of 452.5 g/mol .


Molecular Structure Analysis

“Boc-His(1-Boc)-Osu” contains a total of 61 bonds, including 33 non-H bonds, 10 multiple bonds, 10 rotatable bonds, 5 double bonds, 5 aromatic bonds, 2 five-membered rings, 1 (thio-) carbamate(s) (aliphatic), 1 (thio-) carbamate(s) (aromatic), 1 hydroxylamine(s) (aliphatic), and 1 Imidazole(s) .


Physical And Chemical Properties Analysis

“Boc-His(1-Boc)-Osu” has a molecular weight of 452.5 g/mol . Its exact mass is 452.19100 . It has a PSA of 146.13000 and a LogP of 2.03810 .

Scientific Research Applications

  • Environmentally Benign Peptide Synthesis Using Liquid-Assisted Ball-Milling : This research describes a methodology for peptide bond synthesis that avoids toxic solvents and reactants. It involves ball-milling Boc-protected α-amino acid N-carboxyanhydrides (Boc-AA-NCA) or Boc-protected α-amino acid N-hydroxysuccinimide esters (Boc-AA-OSu) with α-amino acid alkyl ester salts, highlighting an environmentally friendly approach to peptide synthesis (Bonnamour et al., 2013).

  • N-(tert-Butoxycarbonyloxy)succinimide : This paper provides a detailed description of N-(tert-Butoxycarbonyloxy)succinimide (Boc-OSu), a reagent for the protection of amino groups, including amino acids. It discusses its physical properties, solubility, and handling precautions, which may be relevant for understanding the handling and application of Boc-His(1-Boc)-Osu (Sennyey, 2001).

  • TAG-TMTpro, a Hyperplexing Quantitative Approach for High-Throughput Proteomic Studies : This study introduces a novel approach in proteomics by expanding the multiplexing capacity of TMTpro reagents. The research systematically evaluated the Boc-Ala-OSu and Boc-Gly-OSu reactions, optimizing conditions for labeling and side-product elimination. This might be relevant in understanding the applications of Boc-His(1-Boc)-Osu in proteomic studies (Wu et al., 2022).

  • Synthesis and Structure Characterization of Fmoc-L-Lys (Boc) -Gly-OH : This research focuses on the synthesis of a dipeptide using Boc-protected lysine and glycine, employing Boc2O and Fmoc-OSu for amino protection. The study could provide insights into the synthesis and applications of peptides involving Boc-His(1-Boc)-Osu (Yi-nan & Key, 2013).

Safety and Hazards

“Boc-His(1-Boc)-Osu” should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental release, avoid letting the chemical enter drains or water courses .

Mechanism of Action

Target of Action

Boc-His(1-Boc)-Osu, also known as Nα- (tert-Butoxycarbonyl)-L-histidine, is a derivative of the amino acid histidine . The primary targets of this compound are proteins and peptides that contain histidine residues. Histidine residues play crucial roles in protein structure and function, including catalysis, ligand binding, and metal chelation .

Mode of Action

Boc-His(1-Boc)-Osu acts as a protecting group in peptide synthesis . The tert-butyloxycarbonyl (Boc) group protects the Nα-amino group during peptide synthesis, preventing unwanted side reactions . The Boc group can be selectively removed under acidic conditions, allowing for the controlled synthesis of complex peptides .

Biochemical Pathways

Boc-His(1-Boc)-Osu is primarily involved in the biochemical pathway of peptide synthesis . It allows for the selective protection and deprotection of amino groups, enabling the stepwise assembly of peptides. This process is crucial for the synthesis of biologically active peptides and proteins .

Result of Action

The primary result of Boc-His(1-Boc)-Osu’s action is the successful synthesis of peptides with precise sequences . By protecting the amino group of histidine, it prevents side reactions and allows for the controlled assembly of peptides. This is crucial for the synthesis of biologically active peptides and proteins, which have numerous applications in research and medicine .

Action Environment

The action of Boc-His(1-Boc)-Osu is influenced by various environmental factors. For instance, the efficiency of Boc deprotection can be enhanced by certain solvents and catalysts . Additionally, factors such as temperature, pH, and the presence of other reactive species can influence the stability and efficacy of Boc-His(1-Boc)-Osu in peptide synthesis .

properties

IUPAC Name

tert-butyl 4-[(2S)-3-(2,5-dioxopyrrolidin-1-yl)oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]imidazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O8/c1-19(2,3)30-17(28)22-13(16(27)32-24-14(25)7-8-15(24)26)9-12-10-23(11-21-12)18(29)31-20(4,5)6/h10-11,13H,7-9H2,1-6H3,(H,22,28)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFSCSBQQOTTRW-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60566637
Record name 2,5-Dioxopyrrolidin-1-yl N,1-bis(tert-butoxycarbonyl)-L-histidinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-His(1-Boc)-Osu

CAS RN

25616-02-8
Record name 2,5-Dioxopyrrolidin-1-yl N,1-bis(tert-butoxycarbonyl)-L-histidinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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